Epoxide Hydrolase Selectivity: Rat Soluble EH (IC50 2 nM) vs. Human Microsomal EH (>50,000 nM)
2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone exhibits a >25,000-fold selectivity for rat soluble epoxide hydrolase (sEH) over human microsomal epoxide hydrolase (mEH). The compound inhibits rat sEH with an IC50 of 2 nM, while showing negligible inhibition of human mEH (IC50 >50,000 nM) under identical assay conditions [1]. In contrast, the ortho-methoxy analog (2-Bromo-1-(2-methoxyphenyl)ethanone) acts as an irreversible MurA inhibitor (IC50 0.38 µM) [2], and the para-methoxy analog (2-Bromo-1-(4-methoxyphenyl)ethanone) inhibits protein tyrosine phosphatases (IC50 3.7 µM for HUVECs) . This target-specific selectivity is not observed with the comparators, which engage entirely different enzymatic pathways.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Rat soluble epoxide hydrolase: IC50 = 2 nM; Human microsomal epoxide hydrolase: IC50 >50,000 nM |
| Comparator Or Baseline | Ortho-methoxy analog (CAS 31949-21-0): MurA IC50 = 0.38 µM; Para-methoxy analog (CAS 2632-13-5): HUVEC IC50 = 3.7 µM |
| Quantified Difference | >25,000-fold selectivity ratio (rat sEH vs. human mEH); distinct target engagement vs. analogs |
| Conditions | PHOME substrate assay, 10 min incubation (BindingDB/ChEMBL curated data) |
Why This Matters
This selectivity profile enables targeted investigation of soluble epoxide hydrolase pathways without confounding inhibition of microsomal EH or off-target effects seen with analogs, making CAS 7295-34-3 uniquely suitable for cardiovascular and inflammatory disease research.
- [1] BindingDB. (n.d.). BDBM50435764 / CHEMBL2392692: 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone Enzyme Inhibition Data. View Source
- [2] TargetMol. (n.d.). 2-Bromo-2'-methoxyacetophenone (CAS 31949-21-0) MurA Inhibition Data. View Source
